3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

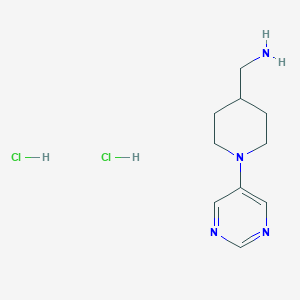

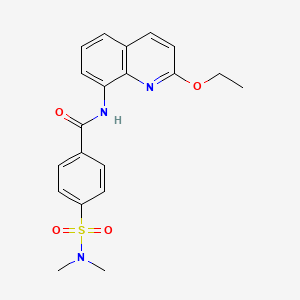

The compound “3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate” is a complex organic molecule. It contains two benzofuran rings, which are oxygen-containing heterocycles, each substituted with different functional groups including methoxycarbonyl, acetyloxy, and carboxylate groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzofuran rings, followed by the introduction of the various functional groups. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would have a high degree of conjugation due to the benzofuran rings and the various carbonyl groups, which could potentially give it interesting optical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbonyl groups could potentially undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple polar functional groups could potentially make it quite soluble in polar solvents .Scientific Research Applications

Novel Anticholinesterase Agents

Research has identified novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine. These compounds, derived from similar chemical structures, have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmission. Some of these compounds exhibit remarkable selectivity between AChE and BChE, indicating potential for therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease (Luo et al., 2005).

Catalysis in Organic Synthesis

The compound and its derivatives have applications in catalysis, particularly in the methoxycarbonylation of alkynes. Studies have shown that palladium complexes catalyze the conversion of alkynes to unsaturated esters with high selectivity and efficiency. This process is valuable for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The research demonstrates the versatility of these catalytic systems in organic synthesis, offering new routes to functionalized esters and diesters (Magro et al., 2010).

Antimicrobial Activity

Derivatives of the benzofuran compound have been explored for their antimicrobial properties. Halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, prepared from related starting materials, exhibited antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts. This research contributes to the search for new antimicrobial agents capable of combating resistant bacterial strains (Krawiecka et al., 2012).

Gold-Catalyzed Synthesis

The gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds for the synthesis of 3-carbonylated benzofuran derivatives highlights another application. This methodology offers a highly regioselective approach to constructing benzofuran frameworks, which are common in many natural products and pharmaceuticals. The development of such gold-catalyzed processes expands the toolkit available for organic synthesis, enabling more efficient routes to complex structures (Liu et al., 2010).

Mechanism of Action

Properties

IUPAC Name |

(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O8/c1-11-20(22(25)27-4)16-10-15(6-8-18(16)28-11)31-23(26)21-12(2)29-19-7-5-14(9-17(19)21)30-13(3)24/h5-10H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMPZLDHMYTXSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OC3=CC4=C(C=C3)OC(=C4C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2361665.png)

![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea](/img/structure/B2361668.png)

![5-Bromo-4-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2361672.png)

![N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2361675.png)

![9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one](/img/structure/B2361678.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2361681.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione](/img/no-structure.png)